4-((2-Morpholinoethyl)amino)benzoic acid
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Overview
Description
4-((2-Morpholinoethyl)amino)benzoic acid is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzoic acid, featuring a morpholinoethylamino group attached to the benzene ring
Mechanism of Action
Target of Action
The primary target of 4-((2-Morpholinoethyl)amino)benzoic acid, also known as aminobenzoic acid, is the enzyme pteridine synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component in many bacterial species, yeasts, and plants .
Mode of Action
Aminobenzoic acid inhibits the synthesis of folic acid by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This competitive inhibition prevents the normal substrate, para-aminobenzoic acid, from binding to the enzyme and carrying out the first step in folic acid synthesis .
Biochemical Pathways
The compound affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .
Pharmacokinetics
Similar compounds, such as local anesthetics, are known to have both protonated and unprotonated forms present due to their pka values being close to physiological ph . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
The inhibition of folic acid synthesis by aminobenzoic acid can lead to a deficiency in folic acid-dependent processes. In bacteria, this can result in inhibited growth and replication, as folic acid is necessary for the synthesis of nucleic acids and amino acids .
Action Environment
The action, efficacy, and stability of aminobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to interact with its target . Additionally, the presence of competing substrates or inhibitors can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives can exhibit various biological activities
Cellular Effects
Benzoate compounds have been shown to have antimicrobial and cytotoxic effects
Molecular Mechanism
Benzoate compounds are known to interact with biomolecules and can influence gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Morpholinoethyl)amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-chloroethylmorpholine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the chloroethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2-Morpholinoethyl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the morpholinoethylamino group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-((2-Morpholinoethyl)amino)benzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-((2-Morpholinoethyl)amino)benzoic acid, known for its role in the synthesis of folate in bacteria.
Moclobemide: A compound with a similar structure, used as a reversible monoamine oxidase inhibitor for treating depression.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholinoethylamino group provides unique reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(2-morpholin-4-ylethylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(17)11-1-3-12(4-2-11)14-5-6-15-7-9-18-10-8-15/h1-4,14H,5-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAKVQTVFPNJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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